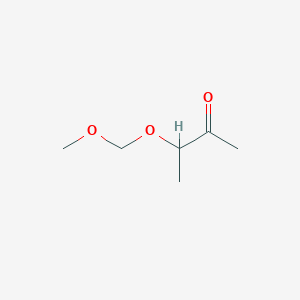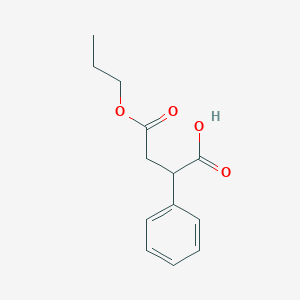
4-Oxo-2-phenyl-4-propoxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-2-phenyl-4-propoxybutanoic acid, also known as KP1019, is a metal complex that has shown promising results in cancer treatment. Its unique chemical structure and mechanism of action make it a potential candidate for further research and development.
Mécanisme D'action
4-Oxo-2-phenyl-4-propoxybutanoic acid exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit DNA synthesis and repair, induce oxidative stress, and activate various signaling pathways involved in cell death. It also has the ability to target cancer stem cells, which are responsible for tumor initiation and recurrence.
Effets Biochimiques Et Physiologiques
4-Oxo-2-phenyl-4-propoxybutanoic acid has been shown to have low toxicity and high selectivity towards cancer cells. It does not affect normal cells and tissues, making it a potential candidate for cancer treatment with minimal side effects. It has also been shown to enhance the effectiveness of other anticancer drugs when used in combination.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Oxo-2-phenyl-4-propoxybutanoic acid in lab experiments is its stability and ease of synthesis. It can be easily produced in large quantities and stored for long periods of time. However, its low solubility in water can pose a challenge in certain experiments, and its complex structure can make it difficult to study its mechanism of action in detail.
Orientations Futures
There are several potential future directions for research on 4-Oxo-2-phenyl-4-propoxybutanoic acid. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict which cancer patients will respond best to 4-Oxo-2-phenyl-4-propoxybutanoic acid treatment. Additionally, further studies are needed to fully understand its mechanism of action and potential interactions with other anticancer drugs.
Méthodes De Synthèse
4-Oxo-2-phenyl-4-propoxybutanoic acid is synthesized through a multi-step process involving the reaction of 2-phenylbut-3-enoic acid with propyl magnesium bromide, followed by oxidation and complexation with potassium. The final product is a yellow crystalline powder with a molecular weight of 363.5 g/mol.
Applications De Recherche Scientifique
4-Oxo-2-phenyl-4-propoxybutanoic acid has been extensively studied for its anticancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including lung, breast, and ovarian cancer. It also has the ability to inhibit tumor growth and metastasis in animal models.
Propriétés
Numéro CAS |
152590-26-6 |
|---|---|
Nom du produit |
4-Oxo-2-phenyl-4-propoxybutanoic acid |
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
4-oxo-2-phenyl-4-propoxybutanoic acid |
InChI |
InChI=1S/C13H16O4/c1-2-8-17-12(14)9-11(13(15)16)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,16) |
Clé InChI |
ZJGDAXGMMQANHC-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CC(C1=CC=CC=C1)C(=O)O |
SMILES canonique |
CCCOC(=O)CC(C1=CC=CC=C1)C(=O)O |
Synonymes |
Butanedioic acid, phenyl-, 4-propyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



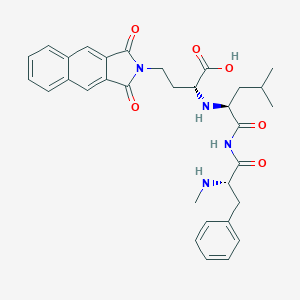
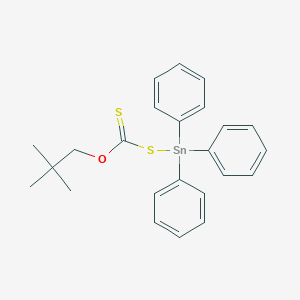
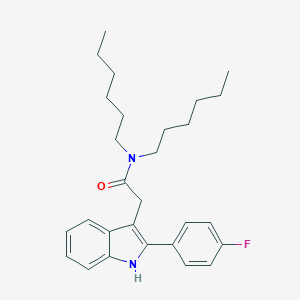
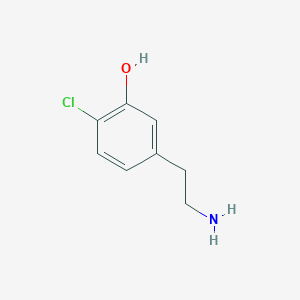
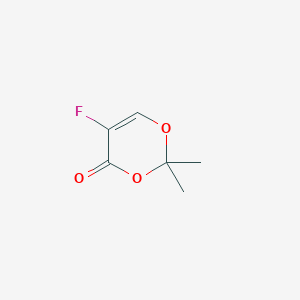
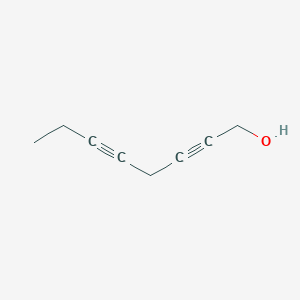
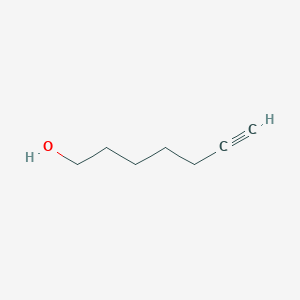
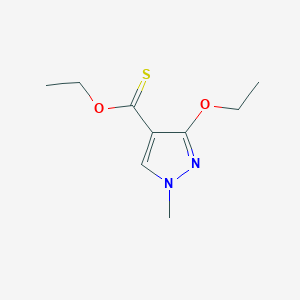
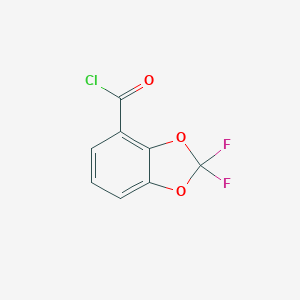
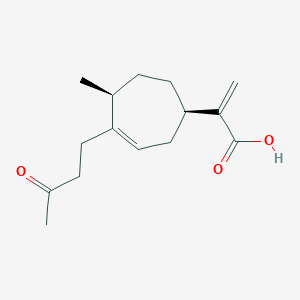
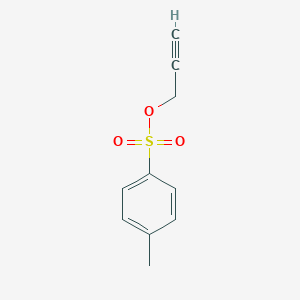
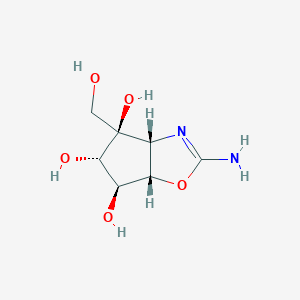
![3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B114429.png)
